Product packaging for Bisvertinolon(Cat. No.:)

Bisvertinolon

Cat. No.: B13737057
M. Wt: 512.5 g/mol
InChI Key: NWYGQCMFWAOARK-QPETVQOOSA-N
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Description

Bisvertinolon is a secondary fungal metabolite belonging to the diverse class of sorbicillinoid polyketides. It is specifically identified as an anticancer metabolite produced by Trichoderma species . This compound is biosynthesized through the sorbicillinoid pathway, where the highly reactive intermediate sorbicillinol serves as the main chemical building block for most complex sorbicillinoids, including this compound . Sorbicillinoids are a group of yellow pigments produced by a range of ascomycetes, and many, including this compound, are highly oxygenated and feature complex bicyclic or tricyclic frameworks . The sorbicillinoid gene cluster containing two key polyketide synthases (PKS) has been identified as essential for its production . Research into this compound and related sorbicillinoids is focused on their significant bioactive potential, which includes reported radical scavenging, antimicrobial, and anti-inflammatory properties . This product is intended for research purposes in the study of natural product biosynthesis, bioactivity, and potential therapeutic applications. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O9 B13737057 Bisvertinolon

Properties

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

IUPAC Name

(2E,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione

InChI

InChI=1S/C28H32O9/c1-7-9-11-13-16(29)18-20(31)15(3)22(32)26(5)21(18)25(4)23(33)19(17(30)14-12-10-8-2)24(34)27(6,35)28(25,36)37-26/h7-14,21,29-31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16+,19-17+

InChI Key

NWYGQCMFWAOARK-QPETVQOOSA-N

Isomeric SMILES

C/C=C/C=C/C(=C/1\C2C3(C(=O)/C(=C(/C=C/C=C/C)\O)/C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)/O

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)O

Origin of Product

United States

Preparation Methods

Microbial Fermentation and Genetic Engineering

This compound is primarily biosynthesized by fungal species through the polyketide synthase (PKS) pathway. The key precursor, sorbicillinol, undergoes oxidative dimerization catalyzed by enzymes encoded within the sorbicillinoid gene cluster, identified in Penicillium chrysogenum and Trichoderma reesei.

  • Strains and Media : The parental strain P. chrysogenum NRRL1951 and its derivatives are cultivated in YGG medium for genomic DNA extraction and in Secondary Metabolite Production (SMP) medium for metabolite synthesis. Cultures are grown at 25°C with shaking at 200 rpm to optimize fungal growth and metabolite production.

  • Gene Cluster and Enzymatic Roles : The sorbicillinoid gene cluster includes polyketide synthase genes (e.g., sor1, sor3, sor4) responsible for sorbicillinol biosynthesis. Subsequent oxidative dimerization to this compound is mediated by flavin-dependent monooxygenases such as SorC and SorD, which catalyze specific oxidation steps and dimer formation.

  • Genetic Manipulation : Plasmid constructions using PCR amplification of gene flanking regions and cloning into vectors (e.g., pJET1.2) enable disruption or overexpression of biosynthetic genes to modulate this compound yield. Positive transformants are selected on acetamidase agar medium supplemented with acetamide.

  • Fermentation Time Course : Sorbicillin and sorbicillinol appear early in fermentation (3 days), with this compound and related dimers detected after 5–7 days of cultivation, indicating a temporal progression in secondary metabolite biosynthesis.

Biosynthetic Pathway Summary

Step Compound Enzyme/Process Notes
1 Sorbicillin Polyketide Synthase (PKS) Hexaketide core formation
2 Sorbicillinol Hydroxylation of sorbicillin Catalyzed by monooxygenases
3 This compound Oxidative dimerization of sorbicillinol Diels-Alder or Michael-type reactions; SorC/SorD enzymes involved

Chemical Synthesis Approaches

Oxidative Dimerization of Sorbicillinol

Chemical synthesis of this compound involves the oxidative dimerization of sorbicillinol, which can be achieved by controlled oxidation reactions mimicking enzymatic processes. The dimerization proceeds via radical or Michael addition mechanisms, leading to the formation of the bicyclic dimer structure characteristic of this compound.

  • Oxidants and Conditions : Common oxidants include hydrogen peroxide (H₂O₂) in alkaline medium or enzymatic oxidation using flavin-dependent enzymes. Reaction temperatures around 60°C and controlled pH conditions are employed to optimize yield and selectivity.

  • Reduction and Derivatization : Partial hydrogenation or reduction of sorbicillin derivatives can yield dihydro- or tetrahydro-bisvertinolon analogs, expanding the chemical diversity of sorbicillinoids.

Representative Chemical Synthesis Protocol

Reagent/Condition Description Outcome
Sorbicillinol in 0.1 N NaOH Alkaline solution Solubilization of substrate
Dropwise addition of 10% H₂O₂ Oxidizing agent Initiates oxidative coupling
Heating to 60°C Thermal activation Facilitates dimerization
Pt oxide catalyst (for reduction) Hydrogenation catalyst Produces reduced derivatives

Structural and Mechanistic Insights

  • Enzymatic Catalysis : Crystal structures of SorC and SorD enzymes reveal flavin-dependent active sites where sorbicillin binds and undergoes oxidation to form reactive intermediates for dimerization. The mechanism involves formation of flavin-C4a-hydroperoxide and subsequent electrophilic attack on sorbicillinol.

  • pH Dependence : The hydroxylation and product release steps are pH-dependent, with a key proton transfer facilitated by a hydrogen-bond network within the enzyme active site, influencing reaction rates and product formation.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Conditions Advantages Limitations
Microbial Fermentation Cultivation of P. chrysogenum or T. reesei strains producing this compound via natural biosynthesis YGG and SMP media, 25°C, shaking, gene cluster manipulation High stereoselectivity, natural product complexity Longer time, variable yields
Genetic Engineering Targeted gene disruption or overexpression to enhance this compound production PCR cloning, plasmid vectors, selective media Increased yield, pathway elucidation Requires molecular biology expertise
Chemical Oxidative Dimerization In vitro oxidation of sorbicillinol to this compound using chemical oxidants H₂O₂, alkaline medium, heat, Pt oxide catalyst Controlled reaction conditions, scalable May lack stereoselectivity, side reactions
Enzymatic Catalysis (In Vitro) Use of purified SorC/SorD enzymes for oxidation Flavin-dependent monooxygenases, controlled pH High specificity, mechanistic insight Enzyme purification needed, cost

Chemical Reactions Analysis

Types of Reactions: Bisvertinolon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is highly reactive due to its multiple hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl groups in this compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: Bisvertinolon is used as a model compound in studies of polyketide biosynthesis and enzyme catalysis. Its complex structure and reactivity make it an ideal candidate for investigating the mechanisms of polyketide synthases and monooxygenases .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has been shown to restrict the growth of competing pathogenic fungi, making it a valuable compound in the development of new antifungal agents .

Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit the growth of certain cancer cell lines has garnered interest in its potential as a chemotherapeutic agent .

Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of other sorbicillinoids. Its unique chemical properties make it a valuable intermediate in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Sorbicillinoid Compounds

Structural Differences

Bisvertinolon belongs to a family of dimeric sorbicillinoids, which differ in oxidation states, functional groups, and dimerization patterns:

Compound Key Structural Features Biosynthetic Precursor Reference
This compound Oxidized dimer of sorbicillinol; ketone group at dimerization site Sorbicillinol
Bisorbicillinol Non-oxidized dimer; likely retains hydroxyl groups at the dimer junction Sorbicillinol
Oxosorbicillinol Monomeric form with an additional ketone group; precursor for dimerization Sorbicillin or dihydrosorbicillinol
Dihydrobisvertinolone Partially reduced dimer with saturated bonds This compound or intermediates
Epoxysorbicillinol Monomeric epoxide derivative; may inhibit further dimerization Sorbicillinol

This compound is distinguished by its fully oxidized dimeric structure, whereas bisorbicillinol lacks this oxidation. Dihydrobisvertinolone and tetrahydrobisvertinolone represent reduced derivatives, suggesting divergent enzymatic modifications post-dimerization .

Production Levels

  • In T. reesei strain Reypr1, this compound levels are significantly higher than in the wild-type QM6a, alongside bisorbicillinol and epoxysorbicillinol .
  • P. chrysogenum industrial strains (e.g., DS17690) show elevated sorbicillinoid production during late growth phases, with this compound being a major dimer .

Q & A

Q. What are the established protocols for synthesizing Bisvertinolon, and how can researchers ensure reproducibility across different laboratories?

Reproducible synthesis requires meticulous documentation of reaction conditions (temperature, solvent systems, catalysts), purification steps, and characterization data. Researchers should adhere to guidelines emphasizing detailed experimental sections, including equipment specifications and batch-to-batch variability analysis. For example, providing exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients) enables cross-validation. Peer-reviewed protocols should be prioritized, and critical parameters like yield optimization curves should be shared in supplementary materials .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound in experimental settings?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% purity threshold recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) spectroscopy : Structural confirmation via 1H, 13C, and 2D experiments.
  • Mass Spectrometry (MS) : Molecular weight validation and fragmentation pattern analysis. Researchers must report retention times, chemical shifts, and spectral discrepancies alongside reference standards. Discrepancies warrant re-purification or alternative synthesis route evaluation .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in cellular models?

  • Dose range : Span 3–5 log units to capture threshold and saturation effects.
  • Controls : Include vehicle-only and positive controls (e.g., known inhibitors).
  • Endpoint selection : Use ATP-based viability assays or flow cytometry for apoptosis. Data should be normalized to baseline activity, and IC50 values calculated using nonlinear regression models (e.g., four-parameter logistic curve) .

Q. What statistical methods are appropriate for analyzing this compound’s in vitro toxicity data?

  • Normality tests : Shapiro-Wilk or Kolmogorov-Smirnov tests to assess data distribution.
  • Comparisons : ANOVA with post-hoc Tukey tests for multi-group analyses.
  • Outlier handling : Grubbs’ test or robust regression for skewed datasets. Researchers must report p-values, confidence intervals, and effect sizes to avoid overinterpretation of marginal significance .

Q. How can researchers validate this compound’s target specificity in biochemical assays?

  • Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
  • Off-target screening : Employ kinase profiling panels or proteome-wide affinity pulldowns.
  • Genetic validation : CRISPR-Cas9 knockout of putative targets to confirm loss of activity. Negative controls (e.g., scrambled siRNA) are critical to rule out nonspecific effects .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. To address this:

  • PK/PD modeling : Compare plasma/tissue concentration-time profiles with in vitro IC50 values.
  • Metabolite screening : Identify active/inactive metabolites via LC-MS and test their contributions.
  • Tissue-specific delivery : Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability. Statistical tools like Bland-Altman plots can quantify agreement between datasets, while Bayesian meta-analysis helps reconcile conflicting evidence .

Q. How can researchers optimize this compound’s pharmacokinetic properties while maintaining therapeutic efficacy?

  • Structural modifications : Introduce prodrug moieties or PEGylation to enhance solubility.
  • Formulation testing : Assess lipid-based carriers or cyclodextrin complexes for improved absorption.
  • In silico modeling : Use QSAR or molecular dynamics to predict ADME (absorption, distribution, metabolism, excretion) profiles. Iterative testing with in vivo PK studies (e.g., rodent models) is essential for validation .

Q. What experimental frameworks are suitable for studying this compound’s synergistic effects with existing therapeutics?

  • Combination index (CI) analysis : Use Chou-Talalay methods to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Mechanistic studies : Evaluate shared vs. distinct pathways via phosphoproteomics or RNA-seq.
  • In vivo validation : Test combinations in xenograft models with staggered dosing schedules. Researchers should predefine synergy criteria and account for cytotoxicity thresholds .

Q. How should researchers address batch-to-batch variability in this compound production during preclinical development?

Implement Quality by Design (QbD) principles:

  • Critical Process Parameter (CPP) identification : Use Design of Experiments (DoE) to rank synthesis variables (e.g., reaction time, pH).
  • In-process controls (IPC) : Integrate real-time analytics (e.g., in-line FTIR) to monitor reaction progression.
  • Multivariate analysis : Apply Principal Component Analysis (PCA) to correlate raw material attributes with final product quality. Documentation of outlier batches and root-cause analysis (e.g., Ishikawa diagrams) is critical for standardization .

Q. What strategies can elucidate this compound’s mechanism of action in complex biological systems?

A multi-modal approach is essential:

  • Affinity proteomics : Use biotinylated probes or photoaffinity labeling to capture interacting proteins.
  • Functional genomics : Conduct genome-wide CRISPR screens to identify resistance/sensitivity genes.
  • Cryo-EM/X-ray crystallography : Resolve ligand-target binding interfaces at atomic resolution.
    Researchers must integrate orthogonal datasets and validate findings across independent models .

Methodological Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniquePurposeCritical Parameters
HPLCPurity assessmentRetention time, peak symmetry
NMRStructural confirmationChemical shifts, coupling constants
MSMolecular weight validationm/z ratios, fragmentation patterns

Q. Table 2: Strategies to Resolve In Vitro-In Vivo Efficacy Discrepancies

StrategyMethodologyOutcome Measurement
PK/PD modelingNon-compartmental analysisTissue-to-plasma ratio
Metabolite screeningLC-MS/MS with isotopic labelingMetabolite activity profiling
Prodrug optimizationHydrolysis kinetics under physiological pHBioavailability enhancement

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